molecular formula C13H11NO5S B3046026 Acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester CAS No. 118287-86-8

Acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester

Cat. No.: B3046026
CAS No.: 118287-86-8
M. Wt: 293.3 g/mol
InChI Key: JRMCBMPTEJYTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester is a chemical compound with the molecular formula C13H11NO5S and a molecular weight of 293.3 g/mol. It is also known by its IUPAC name, (4-nitrophenyl) 2-(furan-2-ylmethylsulfanyl)acetate. This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a thioester linkage, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester typically involves the acylation of thiols (thiolation) to form thioesters. One common method is the reaction of thiophenol, benzyl mercaptan, ethyl mercaptoacetate, or mercaptoacetic acid with N-acylbenzotriazoles under mild conditions . This method provides good yields and demonstrates the utility of N-acylbenzotriazoles as mild S-acylating agents.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and mild reaction conditions to ensure high yields and purity. The process may involve the use of catalysts and solvents to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester involves its interaction with various molecular targets. The furan ring and nitrophenyl group can participate in electron transfer reactions, while the thioester linkage can undergo hydrolysis to release active thiol groups. These interactions can modulate biological pathways and exert various effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • p-Nitrophenyl 2-(furfurylthio)acetate
  • 4-Nitrophenyl {[(furan-2-yl)methyl]sulfanyl}acetate

Uniqueness

Acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester is unique due to its combination of a furan ring, nitrophenyl group, and thioester linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4-nitrophenyl) 2-(furan-2-ylmethylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S/c15-13(9-20-8-12-2-1-7-18-12)19-11-5-3-10(4-6-11)14(16)17/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMCBMPTEJYTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561157
Record name 4-Nitrophenyl {[(furan-2-yl)methyl]sulfanyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118287-86-8
Record name 4-Nitrophenyl {[(furan-2-yl)methyl]sulfanyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester
Reactant of Route 2
Reactant of Route 2
Acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester
Reactant of Route 3
Reactant of Route 3
Acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester
Reactant of Route 4
Reactant of Route 4
Acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester
Reactant of Route 5
Reactant of Route 5
Acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester
Reactant of Route 6
Reactant of Route 6
Acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.